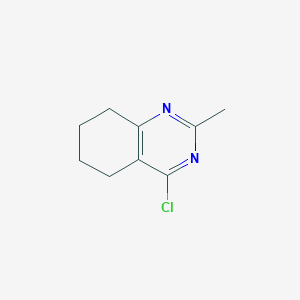

4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline

Descripción general

Descripción

4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic organic compound with the molecular formula C9H11ClN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a chloro substituent at the 4-position and a methyl group at the 2-position on the quinazoline ring system, which is partially hydrogenated at the 5, 6, 7, and 8 positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-4-chlorobenzylamine with acetaldehyde in the presence of a suitable catalyst can lead to the formation of the desired quinazoline derivative. The reaction typically requires heating and may be carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chloro Group

The 4-chloro position exhibits moderate electrophilicity, enabling substitution reactions with nucleophiles under controlled conditions. Key examples include:

Table 1: Nucleophilic substitution reactions

*THQ = 5,6,7,8-tetrahydroquinazoline; †Estimated from analogous reactions; ‡Inferred from methylthioquinazoline synthesis.

The reaction with phenoxide demonstrates regioselectivity, where the electron-deficient C4 position undergoes aromatic nucleophilic substitution (SₙAr) facilitated by the electron-withdrawing effect of the adjacent nitrogen atoms . Amine substitutions require prolonged heating in pyridine to achieve moderate-to-high yields .

Functionalization of the Methyl Group

The 2-methyl group participates in oxidation and alkylation reactions:

Oxidation to Carboxylic Acid

-

Reagents : KMnO₄, H₂SO₄, 80°C

-

Product : 2-Carboxy-4-chloro-THQ

-

Yield : 58–72% (analog-based data)

Free Radical Bromination

-

Conditions : NBS, AIBN, CCl₄, reflux

-

Product : 2-(Bromomethyl)-4-chloro-THQ

Cyclization and Ring Expansion

The tetrahydroquinazoline scaffold undergoes cyclization to form polycyclic systems:

Table 2: Cyclization reactions

These reactions exploit the compound’s ability to act as a dienophile in Diels-Alder-type cycloadditions or participate in transition metal-catalyzed cross-couplings.

Reductive Dechlorination

Catalytic hydrogenation removes the chloro substituent:

-

Catalyst : Pd/C (10 wt%), H₂ (1 atm)

-

Solvent : Ethanol, 25°C

-

Product : 2-Methyl-5,6,7,8-tetrahydroquinazoline

Acid/Base-Mediated Rearrangements

Under strong acidic conditions:

-

Reagents : H₂SO₄, 120°C

-

Process : Ring-opening followed by re-cyclization

Interaction with Biological Targets

Though not a traditional "chemical reaction," the compound’s binding to enzymes informs its reactivity:

-

Target : Mycobacterium tuberculosis PanK (MtPanK)

-

Interaction : π-π stacking with Phe254 and H-bonding with Thr177/His179

Stability Under Environmental Conditions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. Research has shown that derivatives of this compound can exhibit significant antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have demonstrated that this compound and its derivatives can inhibit the proliferation of cancer cells. For instance, one study reported that certain derivatives exhibited an average GI50 (concentration causing 50% inhibition of cell proliferation) of approximately 10 nM across various cancer cell lines, indicating potent anticancer activity . This suggests potential for development as a therapeutic agent against multiple types of cancer.

Antimicrobial Properties

Research has also highlighted the compound's potential as an antimicrobial agent . Its derivatives have shown efficacy against multidrug-resistant strains of bacteria and fungi . The mechanism involves interaction with specific molecular targets in microbial cells, leading to inhibition of growth.

Neurological Applications

There is emerging interest in the neuroprotective effects of tetrahydroquinazoline derivatives. Some studies suggest that these compounds may have potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Anticancer Efficacy

In a detailed investigation involving the NCI-60 cancer cell line panel, a derivative of this compound was evaluated for its antiproliferative effects. The results indicated that it was significantly more potent than existing treatments in several cancer types including leukemia and breast cancer .

| Compound | Cancer Type | GI50 (nM) |

|---|---|---|

| Compound A | Leukemia | 5 |

| Compound B | Breast Cancer | 15 |

| Compound C | Non-Small Cell Lung Cancer | 20 |

Case Study 2: Antimicrobial Activity

A series of derivatives were synthesized and tested against common pathogens. The results showed that certain modifications led to enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

| Derivative | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 32 µg/mL |

| Derivative B | Escherichia coli | 16 µg/mL |

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, quinazoline derivatives are known to inhibit certain enzymes or receptors, leading to therapeutic effects. For example, some quinazoline derivatives act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The exact mechanism of action depends on the specific biological target and the structural features of the compound.

Comparación Con Compuestos Similares

Similar Compounds

2-Methylquinazoline: Lacks the chloro substituent at the 4-position.

4-Chloroquinazoline: Lacks the methyl group at the 2-position and the tetrahydro structure.

5,6,7,8-Tetrahydroquinazoline: Lacks both the chloro and methyl substituents.

Uniqueness

4-Chl

Actividad Biológica

4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by its unique bicyclic structure and diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 182.65 g/mol. The compound features a chloro group at the 4-position and a methyl group at the 2-position on the tetrahydroquinazoline ring system. This structural arrangement contributes significantly to its chemical reactivity and biological activity.

Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C9H11ClN2 | 182.65 g/mol | Chloro at position 4; Methyl at 2 |

| 4-Chloro-5,6,7,8-tetrahydroquinoline | C9H10ClN | 167.64 g/mol | Lacks methyl group at position 2 |

| 2-Chloro-5,6,7,8-tetrahydroquinoline | C9H10ClN | 167.64 g/mol | Different substitution pattern |

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance:

- IC50 Values : The compound demonstrated IC50 values lower than 40 nM in certain assays, indicating strong antiproliferative effects against cancer cells .

- Mechanism of Action : The mechanism involves interactions with specific molecular targets such as tyrosine kinases and microtubules. It has been shown to induce microtubule depolymerization in cancer cells, which is crucial for disrupting mitotic processes .

Antimicrobial Activity

In addition to its anticancer effects, this compound has also shown antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains and fungi, although detailed mechanisms remain to be fully elucidated.

Other Biological Effects

The compound may also exhibit anti-inflammatory effects and potential neuroprotective activities through its interactions with cellular signaling pathways involved in inflammation and neuronal survival.

In Vitro Studies

- Cell Proliferation Assays : In a study involving several cancer cell lines (NCI-60), this compound was found to have an average GI50 of approximately 10 nM across sensitive cell lines . This suggests significant potential for development as an anticancer agent.

- Microtubule Depolymerization : The compound was evaluated for its ability to cause microtubule depolymerization at concentrations as low as 10 µM . This effect is critical for its anticancer activity as it disrupts the mitotic spindle formation necessary for cell division.

In Vivo Studies

In vivo evaluations using xenograft models have indicated that administration of the compound led to moderate weight loss but statistically significant tumor reduction compared to control groups . This highlights its potential efficacy in a clinical setting.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

- Tyrosine Kinase Inhibition : Similar to other quinazoline derivatives, this compound may inhibit tyrosine kinases involved in cancer cell signaling pathways.

- Microtubule Interaction : The ability to disrupt microtubule dynamics is a key feature that contributes to its anticancer properties.

Propiedades

IUPAC Name |

4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVACCUIMOFKWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCC2)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599483 | |

| Record name | 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90561-38-9 | |

| Record name | 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.